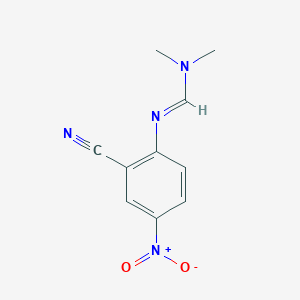

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

Description

Properties

IUPAC Name |

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-13(2)7-12-10-4-3-9(14(15)16)5-8(10)6-11/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSZPRPVHOOMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447701 | |

| Record name | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39263-34-8 | |

| Record name | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- 2-Cyano-4-nitroaniline or 2-cyano-4-nitrobenzaldehyde derivatives

- Dimethylformamide dimethyl acetal (DMF-DMA) or equivalent dimethylaminoformylating reagent

- Suitable solvents: ethanol, methanol, or isopropanol

- Catalysts or bases: ammonium acetate or other mild bases

Reaction Conditions

Step 1: Formation of Imine Intermediate

The aromatic amine or aldehyde derivative is reacted with DMF-DMA under reflux conditions in an alcoholic solvent (ethanol or isopropanol) at temperatures ranging from 75°C to 85°C. The reaction typically proceeds for 15 to 30 minutes to form the iminoformamide intermediate.Step 2: Condensation and Cyclization

Addition of ammonium acetate promotes condensation and stabilization of the iminoformamide structure. The reaction mixture is stirred for several hours (up to 24 hours) with intermittent additions of ammonium acetate to ensure completion.Step 3: Work-up and Purification

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is extracted with dichloromethane and washed with water and dilute acid to remove impurities. Activated charcoal treatment and filtration help remove colored impurities and residual catalysts.Step 4: Crystallization

The purified residue is dissolved in ethanol or isopropanol and subjected to crystallization by slow addition of water or an ester solvent such as ethyl acetate to induce precipitation of the pure compound.

Representative Data Table of Reaction Parameters and Outcomes

| Parameter | Conditions/Values | Outcome/Notes |

|---|---|---|

| Starting Material | 2-Cyano-4-nitroaniline or aldehyde | Purity >98% |

| Solvent | Ethanol or Isopropanol | Facilitates reflux and solubility |

| Temperature | 75–85 °C | Optimal for imine formation |

| Reaction Time | 15–30 minutes (initial), up to 24 hours (with ammonium acetate) | Ensures complete conversion |

| Base Catalyst | Ammonium acetate (added intermittently) | Promotes condensation |

| Work-up | Extraction with dichloromethane, acid wash, activated charcoal | Removes impurities |

| Purification | Crystallization from ethanol/water or ethyl acetate | Yields high purity crystals |

| Yield | Typically 70–75% (inferred from analogs) | High yield achievable |

| Purity (HPLC) | >98% | Suitable for pharmaceutical use |

Research Findings and Analysis

Effect of Base Catalyst: Ammonium acetate is preferred due to its mild basicity, which facilitates the condensation without causing side reactions or degradation of sensitive functional groups such as the cyano and nitro substituents.

Solvent Selection: Alcoholic solvents like ethanol and isopropanol provide optimal solubility and reaction medium for both starting materials and products, allowing efficient reflux and easy removal post-reaction.

Temperature Control: Maintaining reaction temperature within 75–85 °C is critical to avoid decomposition of the nitro group and to favor the formation of the desired iminoformamide structure.

Purification Techniques: Use of activated charcoal and repeated washing steps ensures removal of colored impurities and residual reagents, leading to high purity product suitable for further synthetic applications.

Isomeric Purity: Although direct data on isomeric forms of this compound is scarce, analogous compounds like Entacapone intermediates show that careful control of reaction conditions and purification can minimize unwanted isomers and impurities.

Comparative Insights from Related Patents and Literature

Patents on related compounds (e.g., Entacapone intermediates) emphasize the importance of avoiding hazardous bases like piperidine and using environmentally friendly reagents such as ammonium acetate to improve safety and scalability.

The use of catalytic hydrogen bromide in aliphatic carboxylic acid solvents for isomerization and purification steps is noted in related processes, although this is more relevant to downstream intermediates than the initial iminoformamide preparation.

The overall approach favors a cost-effective, scalable, and eco-friendly process with high purity and yield, which is applicable to the preparation of this compound.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Materials | 2-Cyano-4-nitroaniline or aldehyde derivatives |

| Key Reagent | Dimethylformamide dimethyl acetal (DMF-DMA) |

| Catalysts/Base | Ammonium acetate |

| Solvent | Ethanol, isopropanol |

| Reaction Temperature | 75–85 °C |

| Reaction Time | 15–30 min initial, up to 24 hrs with base |

| Purification | Extraction, acid wash, activated charcoal, crystallization |

| Yield | Approximately 70–75% |

| Purity | >98% (HPLC) |

| Environmental Considerations | Use of mild bases and recyclable solvents |

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-amino-4-nitrophenyl derivatives.

Reduction: Formation of 2-amino-4-aminophenyl derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Antiviral Research

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide has been explored as an intermediate in the synthesis of antiviral agents. It is linked to the development of nucleoside analogs that exhibit antiviral properties against various viruses, including herpes and cytomegalovirus. For instance, it has been referenced in the context of compounds that show activity against herpes viruses, contributing to the design of new therapeutic agents .

Cancer Research

The compound is also significant in cancer research, particularly in the development of anti-tumor agents. Studies have indicated that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and proliferation. Specific derivatives have demonstrated potent activity against various cancer cell lines, suggesting potential for further development into cancer therapies .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex organic molecules. It is often used as an intermediate in the synthesis of other compounds due to its reactive functional groups .

Chemical Properties and Structure

The structural characteristics of this compound contribute to its reactivity:

- Molecular Structure : The compound features a cyano group and a nitrophenyl moiety, which enhance its electrophilic nature.

- Reactivity : It can undergo nucleophilic substitutions and cycloadditions, making it suitable for various synthetic pathways.

Case Study 1: Synthesis of Antitumor Agents

A series of studies have focused on synthesizing derivatives based on this compound to evaluate their antitumor efficacy. Compounds derived from this structure were tested against human cancer cell lines (e.g., H1975, HepG2) and showed promising results, with some exhibiting IC50 values significantly lower than existing treatments like gefitinib .

Case Study 2: Development of Antiviral Compounds

Research has also highlighted the use of this compound in developing antiviral compounds that target herpesviruses. These studies emphasize the compound's role as a precursor in synthesizing more effective antiviral agents .

Data Summary Table

| Application Area | Description | Example Compounds/Studies |

|---|---|---|

| Antiviral Research | Development of nucleoside analogs targeting herpesviruses | Related compounds from patents |

| Cancer Research | Synthesis of EGFR inhibitors for tumor treatment | Studies showing efficacy against H1975 |

| Organic Synthesis | Used as a versatile reagent for creating complex organic molecules | Various synthetic pathways |

Mechanism of Action

The mechanism of action of N’-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Quinazoline Derivatives Synthesized from the Target Compound

The compound serves as a precursor for several bioactive quinazolines. Key examples include:

Key Differences :

- Substituent Effects : The electronic and steric properties of the aniline derivatives (e.g., methoxy, bromo, chloro, fluoro) influence biological activity. For instance, 3d showed specificity in MERS-CoV inhibition due to its halogenated aromatic ring .

- Synthesis Efficiency : Reactions under microwave irradiation (600 W, acetic acid) achieve ~76% yields , outperforming traditional methods requiring metal catalysts (e.g., ZnCl₂) .

N-(2-Cyano-4-nitrophenyl)-N',N'-dimethylformamidinium Hydrogen Sulfate

This salt derivative (C₁₀H₁₁N₄O₂·HSO₄) is synthesized via nitration and isolation as a hydrogen sulfate salt. It serves as a stable intermediate for further functionalization .

2-Chloro-N-(2-cyano-4-nitrophenyl)-acetamide

Molecular Formula : C₉H₆ClN₃O₃ (Molar mass: 239.62 g/mol) .

- Structural Contrast: Replaces the dimethyliminoformamide group with a chloroacetamide moiety.

- Reactivity : The chloroacetamide group enables nucleophilic substitution reactions, diverging from the cyclization pathways of the target compound.

Other Formamidine Derivatives

- N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile: Features nitro and dimethylamino groups, studied for charge transfer properties and optoelectronic applications .

- N'-(4-nitrophenyl)methylene-3-phenylindole carbohydrazide: Exhibits nonlinear optical (NLO) properties due to extended conjugation .

Comparison :

- Electron-Withdrawing Groups: The target compound’s cyano and nitro groups enhance electrophilicity, favoring cyclization over charge transfer or NLO effects seen in other derivatives.

Biological Activity

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS 39263-34-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₀H₁₀N₄O₂

- Molecular Weight: 218.21 g/mol

- Melting Point: 146-148 °C

- Density: 1.20 g/cm³

Research indicates that this compound exhibits notable biological activities through its interaction with various biological macromolecules. Its unique structure allows it to bind to specific proteins or enzymes, influencing their activity and potentially leading to therapeutic applications in oncology.

Biological Activities

-

Anti-Tumor Properties:

- Studies have shown that this compound can inhibit cancer cell proliferation. It has been evaluated for its effects on various human cancer cell lines, including H1975 (lung cancer), HepG2 (liver cancer), and SMMC-7721 (hepatocellular carcinoma) .

- In vitro assays demonstrated that certain derivatives of this compound exhibited significant anti-tumor potency, with IC50 values lower than those of established treatments like gefitinib .

-

Protein Interaction:

- The compound has been shown to interact with proteins involved in cell signaling pathways, which are crucial for cancer cell growth and survival. This interaction profile is essential for understanding its mechanism of action and potential therapeutic applications .

- Bioactivity Studies:

Case Study 1: Inhibition of EGFR Signaling

A series of experiments evaluated the effectiveness of this compound derivatives in inhibiting the epidermal growth factor receptor (EGFR) pathway, which is often overactive in various cancers. Compounds derived from this structure were found to significantly reduce the phosphorylation of EGFR, indicating a potential mechanism for their anti-cancer effects .

Case Study 2: Anti-Proliferative Effects

In a study involving three human cancer cell lines, compounds derived from this compound were tested for their ability to inhibit cell proliferation. The results indicated that several derivatives had potent anti-proliferative effects, with some exhibiting IC50 values significantly lower than gefitinib .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Cyanoaniline | Contains a cyano group | Used in dye production and as a precursor |

| 4-Nitrophenol | Contains a nitro group | Commonly used as an antiseptic and disinfectant |

| N,N-Dimethylformamide | Similar amine structure | Solvent widely used in organic synthesis |

| 4-Nitro-N,N-dimethylaminobenzaldehyde | Contains both nitro and dimethylamino groups | Known for its role in organic synthesis |

Q & A

Q. What are the established synthetic routes for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, and how is purity ensured?

The compound is synthesized via nitration of precursor amidines. For example, nitration of N-(2-cyanophenyl)-N',N'-dimethylformamidine in a sulfuric acid/nitric acid mixture at 20°C yields the target compound with 97% purity (melting point: 141–142°C) . Purity is confirmed using HPLC and melting point analysis. Reaction conditions (e.g., acid concentration, temperature) are optimized to minimize by-products like 6-nitro isomers . Post-synthesis purification involves neutralization, filtration, and recrystallization .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on spectroscopic techniques:

- NMR : Proton and carbon NMR identify functional groups (e.g., nitrophenyl, cyano, dimethylamino).

- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm cyano and nitro groups .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated in related formamide derivatives .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH and temperature show degradation above 150°C or in strongly alkaline conditions. Storage recommendations include desiccated environments at 4°C to prevent hydrolysis of the iminoformamide moiety .

Advanced Research Questions

Q. How does regioselectivity in nitration reactions affect the synthesis of this compound?

Nitration regioselectivity is dictated by electronic and steric factors. The nitro group preferentially occupies the 4-position on the phenyl ring due to electron-withdrawing effects of the cyano group, which directs electrophilic attack. If the 4-position is blocked (e.g., by chloro substituents), nitration shifts to the 6-position . Computational studies (DFT) could further predict reactivity patterns and optimize selectivity .

Q. What role does this compound play as an intermediate in heterocyclic synthesis?

It serves as a precursor for quinazoline derivatives, which are pharmacologically relevant. For example, cyclization with 3-bromoaniline in glacial acetic acid yields nitro-substituted quinazolines. Subsequent reduction with Pd/NH₂NH₂ generates bioactive 4-anilinoquinazolines, explored as EGFR inhibitors . The iminoformamide group facilitates cyclization by acting as a leaving group during ring closure .

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

Discrepancies in yields (e.g., 92% vs. 97% in different batches) may arise from incomplete nitration or side reactions. Methodological adjustments include:

Q. What computational tools are recommended to predict the biological activity of derivatives?

Molecular docking (AutoDock, Schrödinger) and QSAR models can predict interactions with biological targets (e.g., kinases, antimicrobial enzymes). For instance, structural analogs like N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide show antimicrobial activity, suggesting similar potential for the cyano-nitro derivative . MD simulations assess binding stability in active sites .

Methodological Considerations

Q. How to design experiments to evaluate the compound’s potential as a kinase inhibitor?

- In vitro assays : Measure IC₅₀ against purified kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.

- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays.

- Structural analogs : Compare with known inhibitors (e.g., 4-anilinoquinazolines) to establish structure-activity relationships .

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

- Cryogenic trapping : Isolate transient intermediates at low temperatures (-78°C).

- In situ spectroscopy : Use real-time NMR or IR to monitor intermediates.

- Computational modeling : Gaussian or ORCA simulations predict intermediate stability and reaction pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Variations may stem from polymorphic forms or residual solvents. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.